1-(thiophen-2-yl)cyclohexane-1-carbonitrile
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Overview
Description
1-(thiophen-2-yl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C11H13NS It features a cyclohexane ring substituted with a thiophene ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)cyclohexane-1-carbonitrile typically involves the reaction of thiophene derivatives with cyclohexanone and a cyanide source. One common method includes the use of thiophene-2-carboxaldehyde, cyclohexanone, and sodium cyanide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(thiophen-2-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(thiophen-2-yl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)cyclohexane-1-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can engage in π-π interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 1-(thiophen-2-yl)cyclohexane-1-carbonitrile.
Cyclohexanone: Another precursor used in the synthesis.
Thiophene-2-carbonitrile: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to the combination of a cyclohexane ring, a thiophene ring, and a nitrile group. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
99856-75-4 |
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Molecular Formula |
C11H13NS |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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